2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of a prop-2-en-1-yloxy group attached to a phenyl ring, which is further linked to a carbonyl group and an amide linkage to a pyridin-3-ylmethyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the prop-2-en-1-yloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-en-1-yloxy)benzaldehyde.
Formation of the benzamide core: The intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form 4-(prop-2-en-1-yloxy)benzoyl chloride.
Amidation reaction: The benzoyl chloride intermediate is then reacted with 3-aminomethylpyridine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-en-1-yloxy)benzaldehyde: A key intermediate in the synthesis of the target compound.
4-(prop-2-en-1-yloxy)benzoyl chloride: Another intermediate in the synthetic route.
3-aminomethylpyridine: A starting material used in the amidation reaction.
Uniqueness
2-({[4-(prop-2-en-1-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-prop-2-enoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-14-29-19-11-9-18(10-12-19)22(27)26-21-8-4-3-7-20(21)23(28)25-16-17-6-5-13-24-15-17/h2-13,15H,1,14,16H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEREEDTJVOHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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